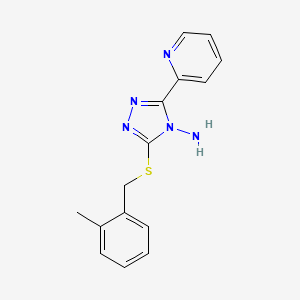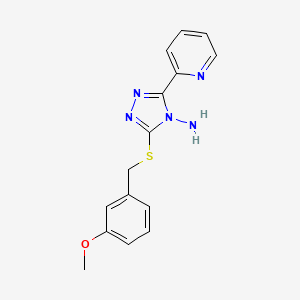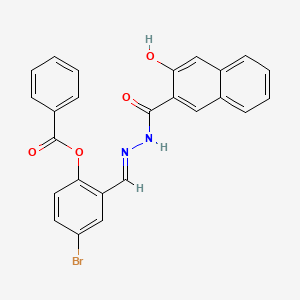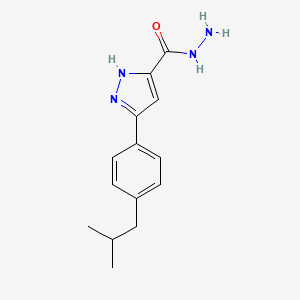
3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The 2-methylbenzylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 2-Pyridinyl Group:
- The 2-pyridinyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts and ligands.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine typically involves the following steps:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
化学反応の分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction:
- Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to partially or fully reduced derivatives.
-
Substitution:
- The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
-
Oxidation:
- Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or oxone can be used under mild to moderate conditions.
-
Reduction:
- Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
-
Substitution:
- Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve nucleophiles such as amines or thiols.
Major Products:
-
Oxidation:
- Sulfoxides and sulfones are major products of oxidation reactions.
-
Reduction:
- Reduced triazole or pyridine derivatives are formed.
-
Substitution:
- Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology:
- It may serve as a ligand in the study of enzyme interactions or receptor binding studies.
Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Industry:
- The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The exact mechanism of action of 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring and pyridine moiety can participate in coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
- 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazole
- 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-1,2,4-triazole
Comparison:
- The presence of the amine group in 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity towards biological targets.
- The unique substitution pattern on the triazole ring and the combination of functional groups confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
585558-97-0 |
|---|---|
分子式 |
C15H15N5S |
分子量 |
297.4 g/mol |
IUPAC名 |
3-[(2-methylphenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15N5S/c1-11-6-2-3-7-12(11)10-21-15-19-18-14(20(15)16)13-8-4-5-9-17-13/h2-9H,10,16H2,1H3 |
InChIキー |
IGKRFCFNSXWYKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12018222.png)



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12018246.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018249.png)
![5-(3-Fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12018251.png)



![2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B12018286.png)
![(5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018289.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12018295.png)
